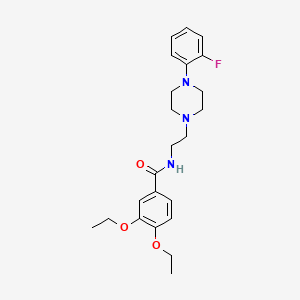

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with diethoxy and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 1-(2-fluorophenyl)piperazine.

Benzamide Formation: The next step involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with 1-(2-fluorophenyl)piperazine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary or secondary amines.

Substitution: Products depend on the nucleophile used but can include substituted aromatic compounds.

Scientific Research Applications

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biology: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

Industry: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The fluorophenyl and piperazine moieties are crucial for binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide: This compound shares structural similarities, particularly the piperazine and fluorophenyl groups.

N-(2-fluoro-phenyl)-3,4-dimethoxy-benzamide: This compound is similar but lacks the piperazine moiety.

Uniqueness

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide is unique due to the presence of both diethoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Biological Activity

3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide (CAS Number: 1049417-68-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H30FN3O3, with a molecular weight of 415.5 g/mol. The compound features a benzamide core with diethoxy and fluorophenyl substituents, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 1049417-68-6 |

| Molecular Formula | C23H30FN3O3 |

| Molecular Weight | 415.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The mechanism of action for this compound involves its interaction with various biological targets, particularly receptors in the central nervous system (CNS). The fluorophenyl and piperazine moieties are essential for binding to these targets, potentially modulating their activity and leading to therapeutic effects. Research indicates that this compound may act as a selective antagonist or modulator at certain G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

Neuropharmacological Studies

Recent studies have highlighted the potential use of this compound in neuroimaging and treatment strategies for neurodegenerative diseases such as Alzheimer's disease. It has been shown to influence neurotransmitter systems involved in cognition and mood regulation .

Case Studies

- Alzheimer's Disease : In neuroimaging studies, this compound has been utilized to assess its effects on amyloid-beta deposition and tau pathology in Alzheimer's models. Results indicated that it may reduce the accumulation of these proteins, suggesting a neuroprotective role.

- Anxiety Disorders : Animal models have demonstrated that administration of this compound can decrease anxiety-like behaviors, supporting its potential as an anxiolytic agent. Behavioral assays indicated significant reductions in stress responses compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide | Antidepressant effects reported |

| Compound B | N-(2-fluoro-phenyl)-3,4-dimethoxy-benzamide | Limited CNS activity |

The presence of both diethoxy and fluorophenyl groups in this compound distinguishes it from other compounds, contributing to its distinct pharmacological profile.

Properties

IUPAC Name |

3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O3/c1-3-29-21-10-9-18(17-22(21)30-4-2)23(28)25-11-12-26-13-15-27(16-14-26)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJVJOLNUPGXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.